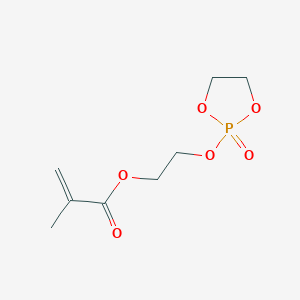
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is a specialized organophosphorus compound It is characterized by the presence of a methacrylate group and a dioxaphospholane ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-chloro-1,3,2-dioxaphospholane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Methacrylic acid and 2-chloro-1,3,2-dioxaphospholane.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the dioxaphospholane ring.
Substitution Reactions: The phosphorus atom in the dioxaphospholane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis Products: Hydrolysis yields methacrylic acid and phosphoric acid derivatives.
Scientific Research Applications
2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with tailored properties.
Materials Science: Incorporated into materials to enhance flame retardancy, mechanical strength, and thermal stability.
Biomedical Research: Explored for use in drug delivery systems, tissue engineering, and as a component in biocompatible materials.
Industrial Applications: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate is primarily related to its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in radical polymerization, while the dioxaphospholane ring can interact with various functional groups, enhancing the material’s properties. The compound’s unique structure allows it to act as a flame retardant by promoting char formation and inhibiting the release of flammable gases.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but lacks the methacrylate group, limiting its polymerization capabilities.
2-Chloro-1,3,2-dioxaphospholane: Used as a precursor in the synthesis of 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate.
(2-Hydroxy-2-oxido-1,3,2-dioxaphospholan-4-yl)methyl palmitate: Another organophosphorus compound with different functional groups and applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the stability and versatility of the dioxaphospholane ring. This combination allows for the synthesis of advanced materials with enhanced properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H13O6P |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H13O6P/c1-7(2)8(9)11-3-4-12-15(10)13-5-6-14-15/h1,3-6H2,2H3 |
InChI Key |
JIQCSWZUMQHUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOP1(=O)OCCO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














